An In-Depth Technical Guide to 2-Aminopyridine-4-carbaldehyde: Synthesis, Properties, and Applications
An In-Depth Technical Guide to 2-Aminopyridine-4-carbaldehyde: Synthesis, Properties, and Applications
This guide provides a comprehensive technical overview of 2-Aminopyridine-4-carbaldehyde (also known as 2-aminoisonicotinaldehyde), a heterocyclic building block with significant potential in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering insights into its properties, synthesis, reactivity, and applications.
Introduction and Significance
2-Aminopyridine-4-carbaldehyde, CAS Number 89640-61-9 , is a bifunctional aromatic heterocycle.[1][2] It incorporates two key reactive sites: a nucleophilic amino group at the 2-position and an electrophilic aldehyde at the 4-position. This unique arrangement makes it a versatile synthon for the construction of complex molecular architectures, particularly fused heterocyclic systems that are prevalent in pharmacologically active compounds.[3]
The 2-aminopyridine scaffold itself is a privileged structure in drug discovery, known to interact with a wide range of biological targets.[3] The addition of a formyl group provides a reactive handle for derivatization, allowing for the systematic exploration of chemical space in lead optimization campaigns. However, a review of the scientific literature indicates that the 2-amino-4-carbaldehyde isomer is less commonly reported than its 2-amino-3-carbaldehyde counterpart, suggesting unique synthetic challenges or unexplored potential. This guide aims to consolidate the known information and provide expert insights into its synthetic utility.
Physicochemical and Computed Properties
While extensive experimental data for 2-Aminopyridine-4-carbaldehyde is not widely published, its core properties can be summarized from supplier information and computational models.
Table 1: Core Properties of 2-Aminopyridine-4-carbaldehyde
| Property | Value | Source |
| CAS Number | 89640-61-9 | [1][2] |
| Molecular Formula | C₆H₆N₂O | [1] |
| Molecular Weight | 122.12 g/mol | [1] |
| IUPAC Name | 2-aminopyridine-4-carbaldehyde | [1] |
| Synonyms | 2-Aminoisonicotinaldehyde | [1] |
| Purity (Typical) | 97-98% | [2] |
| Recommended Storage | Refrigeration | [2] |
| XLogP3 (Computed) | 0.9 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Topological Polar Surface Area | 56 Ų | [1] |
| Rotatable Bond Count | 1 | [1] |
Synthetic Strategy and Plausible Routes
The synthesis of 2-Aminopyridine-4-carbaldehyde is not as straightforward as some of its isomers. A common route to 2-aminopyridines involves the reaction of pyridine N-oxides with an aminating agent. However, research has shown that a pyridine N-oxide bearing a 4-carboxaldehyde substituent can be unstable and prone to degradation under typical reaction conditions, complicating this approach.[4]
Therefore, a more robust, multi-step strategy is required. Drawing from established methodologies for related pyridine derivatives, a plausible and logical synthetic pathway can be designed. The causality behind this proposed workflow is to use stable, well-characterized reactions to build the target molecule from a readily available starting material.
Caption: Proposed multi-step synthesis of 2-Aminopyridine-4-carbaldehyde.
Rationale for the Proposed Synthesis:
-
Starting Material Selection : 2-Amino-4-methylpyridine is a commercially available and relatively inexpensive starting material.
-
Amino Group Protection : The amino group is highly nucleophilic and can interfere with the oxidation of the methyl group. Protecting it, for instance as a pivaloyl amide, is a standard and effective strategy to prevent side reactions. This specific protecting group has been successfully used in the ortho-lithiation and formylation of 2-aminopyridine to synthesize the 3-carbaldehyde isomer, demonstrating its stability and compatibility.[5]
-
Methyl Group Oxidation : The oxidation of a methyl group on a pyridine ring to an aldehyde is a well-established transformation. Selenium dioxide (SeO₂) is a classic reagent for this purpose.[6] Alternative, milder methods could also be explored depending on the substrate's sensitivity.
-
Deprotection : The final step involves the removal of the protecting group to unveil the free amino group. Acidic hydrolysis is typically effective for cleaving amide bonds, yielding the target compound.
Predicted Spectroscopic Characterization
For a scientist, confirming the structure of a synthesized compound is paramount. While published spectra for this specific molecule are scarce, we can predict its key NMR and IR signatures based on established principles and data from analogous structures.
-
¹H NMR Spectroscopy (Predicted) :
-
Aldehyde Proton (-CHO) : Expected as a singlet in the downfield region, typically between δ 9.8-10.2 ppm.
-
Amino Protons (-NH₂) : A broad singlet, typically between δ 5.0-7.0 ppm, whose chemical shift and appearance can be highly dependent on solvent and concentration.
-
Pyridine Ring Protons : The pyridine ring will exhibit three distinct signals. Proton H6 (adjacent to the nitrogen) will be a doublet at the most downfield position (approx. δ 8.0-8.2 ppm). Protons H5 and H3 will appear in the aromatic region (approx. δ 6.5-7.5 ppm), with their specific splitting patterns (doublet and singlet/doublet of doublets, respectively) influenced by their coupling constants.
-
-
¹³C NMR Spectroscopy (Predicted) :
-
Carbonyl Carbon (C=O) : The aldehyde carbon is the most deshielded, expected above δ 190 ppm.
-
Pyridine Ring Carbons : Four distinct signals are expected. C2 (bearing the amino group) and C4 (bearing the aldehyde) will be significantly downfield. C6 (adjacent to the ring nitrogen) will also be downfield, while C3 and C5 will be further upfield.
-
-
Infrared (IR) Spectroscopy (Predicted) :
-
N-H Stretch : Two characteristic sharp-to-medium bands for the primary amine, typically in the 3300-3500 cm⁻¹ region.
-
C=O Stretch : A strong, sharp absorption band for the aldehyde carbonyl, expected around 1690-1710 cm⁻¹.
-
C=N and C=C Stretches : Aromatic ring stretching vibrations in the 1500-1620 cm⁻¹ region.
-
C-H Bending : Out-of-plane C-H bending vibrations for the substituted pyridine ring below 900 cm⁻¹.
-
Chemical Reactivity and Synthetic Potential
The dual functionality of 2-Aminopyridine-4-carbaldehyde makes it a versatile precursor for a variety of chemical transformations.
Caption: Reactivity map for 2-Aminopyridine-4-carbaldehyde.
-
Reactions involving the Aldehyde : The formyl group is a classic electrophile. It readily undergoes condensation reactions with primary amines to form Schiff bases (imines) , which can be further reduced to secondary amines. It can be reduced to a primary alcohol (hydroxymethyl group) using mild reducing agents like sodium borohydride (NaBH₄), or oxidized to a carboxylic acid using stronger oxidizing agents. It is also a substrate for olefination reactions like the Wittig reaction.
-
Reactions involving the Amino Group : The 2-amino group is nucleophilic and can be acylated or alkylated. Its true synthetic power, however, lies in its role as a binucleophile in cyclization reactions.
-
Bifunctional Reactivity : The most compelling applications involve the tandem reactivity of both functional groups. For example, in a three-component reaction with an α-haloketone, the pyridine nitrogen first displaces the halide, followed by intramolecular condensation between the amino group and the ketone to form the highly valuable imidazo[1,2-a]pyridine core. The aldehyde at the 4-position would remain as a handle for further diversification of this fused heterocyclic system.
Illustrative Experimental Protocol: Schiff Base Synthesis
To provide a practical context, the following is a detailed, self-validating protocol for a representative reaction: the synthesis of N-(pyridin-2-yl)-1-(phenyl)methanimine from 2-aminopyridine and benzaldehyde. This serves as a model for the expected reactivity of the aldehyde group in 2-Aminopyridine-4-carbaldehyde.
Objective : To synthesize a Schiff base via condensation, demonstrating the reactivity of the aldehyde functional group.
Materials :
-
2-Aminopyridine-4-carbaldehyde (1.22 g, 10.0 mmol)
-
Aniline (0.93 g, 10.0 mmol)
-
Ethanol (30 mL)
-
Glacial Acetic Acid (2-3 drops, catalytic)
Procedure :
-
Dissolution : In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-Aminopyridine-4-carbaldehyde (1.22 g, 10.0 mmol) in 20 mL of absolute ethanol.
-
Addition of Amine : To the stirring solution, add aniline (0.93 g, 10.0 mmol) dropwise at room temperature.
-
Catalysis : Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation.
-
Reaction : Attach a reflux condenser and heat the mixture to reflux (approx. 80 °C) for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 3:1 Hexane:Ethyl Acetate). The disappearance of the starting aldehyde spot indicates reaction completion.
-
Isolation : Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of solution. If not, reduce the solvent volume under reduced pressure.
-
Purification : Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol to remove unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent like ethanol or isopropanol.
-
Characterization : Dry the purified solid under vacuum and characterize its structure using NMR, IR, and Mass Spectrometry to confirm the formation of the imine C=N bond and the overall structure.
Safety and Handling
-
Potential Hazards : 2-aminopyridine is classified as toxic if swallowed or in contact with skin and can cause severe skin and eye irritation.[5] Aldehydes are often irritants and sensitizers.
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
-
Handling : Avoid inhalation of dust and direct contact with skin and eyes. Weigh and handle the solid material in a fume hood.
-
Disposal : Dispose of chemical waste in accordance with local, state, and federal regulations.
Conclusion
2-Aminopyridine-4-carbaldehyde is a promising yet under-explored building block for synthetic and medicinal chemistry. While its synthesis presents challenges compared to other isomers, a logical multi-step route can be proposed based on established chemical principles. Its bifunctional nature—a nucleophilic amino group and an electrophilic aldehyde—provides a rich platform for creating diverse and complex molecular structures, particularly for constructing fused heterocyclic systems of pharmaceutical interest. This guide provides the foundational knowledge and practical insights necessary for researchers to begin exploring the synthetic utility of this versatile compound.
References
-
PubChem. (n.d.). 2-Aminopyridine-4-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
-
Murtaza, S., et al. (2017). Synthesis of Schiff bases of pyridine-4-carbaldehyde and their antioxidant and DNA binding studies. ResearchGate. Retrieved from [Link]
-
Hou, C. J., et al. (2012). An efficient synthesis of 2-amino-5-chloro-3-pyridinecarbox-aldehyde and 5-amino-2-chloro-4-pyridinecarboxaldehyde. ResearchGate. Retrieved from [Link]
-
Liu, M. C., Lin, T. S., & Sartorelli, A. C. (1992). Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. Journal of Medicinal Chemistry. Retrieved from [Link]
-
LookChem. (n.d.). 2-aminopyridine-4-carbaldehyde CAS NO.89640-61-9. Retrieved from [Link]
- Google Patents. (n.d.). CN112552233A - Synthetic method of 2-amino-4-fluoropyridine.
-
Bunnage, M. E., et al. (2015). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. PMC - NIH. Retrieved from [Link]
- Wang, M., et al. (2006). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase. Journal of Medicinal Chemistry.
-
Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (2020). MDPI. Retrieved from [Link]
-
Rivera, N. R., et al. (2001). HIGHLY EFFICIENT SYNTHESIS OF 2-AMINO-3-PYRIDINECARBOXALDEHYDE. Synthetic Communications. Retrieved from [Link]
-
Li, J., et al. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. PMC - PubMed Central. Retrieved from [Link]
-
Umofia, E., et al. (2017). Novel green techniques for the synthesis of N-Benzylidenepyridine-2-Amine. International Journal of Current Research in Chemistry and Pharmaceutical Sciences. Retrieved from [Link]
-
Sheeja Lovely, K. L. P., & Christudhas, M. (2013). Synthesis, characterization and biological activities of Schiff base complexes of Cu(II), Ni(II), and Co(II) with 4-pyridine carboxaldehyde and 3-aminopyridine. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
-
Liu, M. C., Lin, T. S., & Sartorelli, A. C. (1992). Synthesis and Antitumor Activity of Amino Derivatives of pyridine-2-carboxaldehyde Thiosemicarbazone. PubMed. Retrieved from [Link]
-
de Oliveira, R. B., et al. (2019). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI. Retrieved from [Link]
- Google Patents. (n.d.). CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine.
-
Ghorbani-Choghamarani, A., et al. (2023). A copper(II) complex containing pyridine-2-carbaldehyde and its direct binding onto ethylenediamine functionalized with Fe3O4@SiO2 nanoparticles for catalytic applications. RSC Publishing. Retrieved from [Link]
- Google Patents. (n.d.). CN106518753A - Preparation method for 4-pyridinecarboxaldehyde.
-
Rao, R. N., & Chanda, K. (2022). 2-Aminopyridine – an unsung hero in drug discovery. RSC Publishing. Retrieved from [Link]
Sources
- 1. 2-Aminopyridine-4-carbaldehyde | C6H6N2O | CID 22063700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-aminopyridine-4-carbaldehyde, CasNo.89640-61-9 Shanghai Yuanding Chem. Sci. & Tech. Co., Ltd. China (Mainland) [shydchem.lookchem.com]
- 3. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijcrcps.com [ijcrcps.com]
